Bromine thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

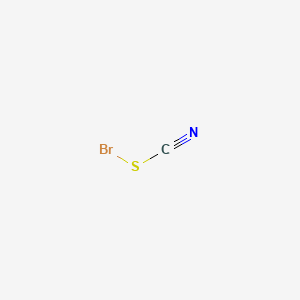

Bromine thiocyanate: is a chemical compound with the formula CBrNS. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound consists of bromine, sulfur, nitrogen, and carbon atoms, and it is often used in organic synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromine thiocyanate can be synthesized through various methods. One common approach involves the reaction of bromine with thiocyanate salts. For example, potassium thiocyanate can react with bromine in an aqueous solution to form this compound. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of bromine and thiocyanate salts to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromine thiocyanate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.

Reduction: The compound can also undergo reduction reactions, leading to the formation of different bromine and sulfur-containing compounds.

Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, including amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bromine oxides, while reduction reactions can yield bromine-containing hydrocarbons.

Scientific Research Applications

Chemistry: Bromine thiocyanate is used as a reagent in organic synthesis. It is particularly useful in the thiocyanation of organic molecules, which is a key step in the synthesis of various sulfur-containing compounds.

Biology: In biological research, this compound is used to study the interactions between bromine and sulfur-containing biomolecules. It is also used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is being investigated for its ability to modify biological molecules, which could lead to the development of new drugs and therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bromine thiocyanate involves its ability to react with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the bromine atom, which is highly electrophilic and can readily participate in chemical reactions.

Molecular Targets and Pathways: this compound targets various molecular pathways, including those involving sulfur and nitrogen atoms. The compound can modify the structure of biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Chlorine thiocyanate: Similar to bromine thiocyanate but contains chlorine instead of bromine.

Iodine thiocyanate: Contains iodine instead of bromine and has different reactivity and properties.

Fluorine thiocyanate: Contains fluorine and is less commonly used due to its high reactivity.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom. This makes it particularly useful in certain chemical reactions and applications where other thiocyanates may not be as effective.

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the established methods for synthesizing bromine thiocyanate (BrSCN), and how do reaction conditions influence product purity?

BrSCN is synthesized via direct reaction of bromine with thiocyanate salts (e.g., KSCN or NaSCN) in acidic aqueous media. Key parameters include pH control (0.3–3) and stoichiometric ratios to avoid side products like BrCN or HCN . Comproportionation of Br₂ and BrF₃ at high temperatures is an alternative method, though purity challenges arise due to BrF instability . Validate purity using ion chromatography (detection limit: 20 mg/kg for BrSCN) with Ba²⁺ column purification and recovery rates (80–111%) .

Q. Q2. How can researchers reliably detect and quantify BrSCN in complex matrices (e.g., biological or environmental samples)?

Ion chromatography is the gold standard for BrSCN detection, offering simultaneous quantification of halides and pseudohalides. Key steps:

- Sample prep : Aqueous extraction followed by Ba²⁺ column purification to remove sulfates .

- Validation : Linear calibration curves (r > 0.999), precision (RSD 0.62–9.08%), and recovery rates (80–111%) ensure reproducibility .

- Interference mitigation : Differentiate BrSCN from cyanide via aeration (pH < 7), as cyanide volatilizes as HCN, while thiocyanate remains stable .

Q. Advanced Research: Mechanistic and Analytical Challenges

Q. Q3. How does pH modulate the stoichiometry and kinetics of BrSCN formation in bromine-thiocyanate reactions?

At pH 1, the stoichiometry is 4Br₂ + SCN⁻ + 4H₂O → SO₄²⁻ + BrCN + 7Br⁻ + 8H⁺. Lower pH (0.3–1) increases bromine consumption (3.5–4 mol Br₂/mol SCN⁻) due to HCN gas formation, complicating yield predictions . Kinetic studies reveal a fast initial stage (1:1 Br₂:SCN⁻ consumption), followed by slower oxidation steps. Monitor real-time using stopped-flow spectrophotometry under controlled pH .

Q. Q4. What contradictions exist in BrSCN reaction data, and how can they be resolved methodologically?

Discrepancies in bromine consumption at varying pH (e.g., 2.6–5.1 mg/L thiocyanate recovery in control studies) highlight the need for standardized protocols . Resolve conflicts by:

- Statistical rigor : Use ≥38 replicates to stabilize mean recovery rates (100–102%) .

- Error tracking : Report RSD thresholds (<10%) and validate with spike-recovery tests .

Q. Q5. How can FT-IR spectroscopy determine BrSCN’s bonding mode (M-NCS vs. M-SCN), and what pitfalls exist in data interpretation?

FT-IR identifies bonding via C-N (2050–2150 cm⁻¹) and C-S (700–750 cm⁻¹) stretches. Pitfalls:

- Ambiguity : Overlap with metal-thiocyanate vibrations requires quantitative comparison to reference compounds (e.g., [Co(NH₃)₅SCN]²⁺) .

- HSAB theory : Soft acids (e.g., Ag⁺) favor M-SCN bonding, while hard acids (e.g., Fe³⁺) favor M-NCS. Cross-validate with X-ray crystallography .

Q. Interdisciplinary Applications

Q. Q6. How does thiocyanate in tobacco smoke affect bromine-dependent biological processes (e.g., basement membrane integrity)?

Thiocyanate (SCN⁻) inhibits peroxidasin, an enzyme requiring bromine for collagen IV crosslinking. Smokers exhibit bromine deficiency due to SCN⁻ competition, leading to basement membrane degradation. Investigate via:

- In vitro models : Measure peroxidasin activity with/without SCN⁻ supplementation .

- Clinical correlation : Compare bromine levels in smokers (low) vs. non-smokers using ion chromatography .

Methodological Recommendations

Properties

CAS No. |

29284-59-1 |

|---|---|

Molecular Formula |

CBrNS |

Molecular Weight |

137.99 g/mol |

IUPAC Name |

bromo thiocyanate |

InChI |

InChI=1S/CBrNS/c2-4-1-3 |

InChI Key |

UCJNSDRFYWDOPD-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)SBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.